GNA002

Epigenetics Targeted protein degradation Head and neck cancer

GNA002 is a gambogenic acid derivative that functions as a covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It selectively binds to Cys668 within the EZH2‑SET domain, triggering ubiquitination and subsequent degradation of EZH2 via the CHIP E3 ligase pathway.

Molecular Formula C42H55NO8
Molecular Weight 701.9 g/mol
Cat. No. B10828377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNA002
Molecular FormulaC42H55NO8
Molecular Weight701.9 g/mol
Structural Identifiers
SMILESCCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C
InChIInChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m1/s1
InChIKeyHJJVIXXMFVHPER-PTQVRNBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GNA002 – Covalent EZH2 Degrader for Epigenetic Cancer Research


GNA002 is a gambogenic acid derivative that functions as a covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It selectively binds to Cys668 within the EZH2‑SET domain, triggering ubiquitination and subsequent degradation of EZH2 via the CHIP E3 ligase pathway [1][2]. In cell‑free enzymatic assays, GNA002 inhibits EZH2 with an IC₅₀ of 1.1 μM [1][2].

Covalent EZH2 degrader for PRC2 scaffolding studies
Post‑translational protein depletion via CHIP ubiquitination
Complements catalytic inhibitors in mechanism dissection

Why GNA002 Cannot Be Replaced by Other EZH2 Inhibitors


Standard SAM‑competitive EZH2 inhibitors (e.g., GSK126, EPZ‑6438, UNC1999) suppress histone methyltransferase activity but do not eliminate EZH2 protein itself [1][2]. GNA002 operates through a covalent degradation mechanism that depletes EZH2 protein, thereby abrogating both catalytic and non‑catalytic scaffolding functions of PRC2 [1][3]. This functional divergence means that biological outcomes observed with GNA002 cannot be reproduced by simply exchanging it for a catalytic inhibitor—substitution fails because the mode of action fundamentally alters the cellular EZH2 pool rather than merely inhibiting its enzymatic activity [1][3].

Mechanism mismatchSAM‑competitive inhibitors (e.g., GSK126) do not degrade EZH2 protein; scaffolding functions remain intact.
Phenotype divergenceBiological outcomes relying on EZH2 depletion may not reproduce with catalytic inhibition alone.
Target engagementCovalent Cys668 binding is essential for degradation; mutants lacking this residue abolish GNA002 effect.

GNA002 – Direct Quantitative Evidence for Differentiated Procurement


Covalent Degradation vs. Catalytic Inhibition: EZH2 Protein Abundance

In Cal‑27 head and neck cancer cells, GNA002 (2 μM, 48 h) significantly reduced EZH2 protein abundance, whereas the SAM‑competitive inhibitor GSK126 (2 μM, 48 h) did not decrease EZH2 levels despite equivalent suppression of H3K27me3 [1]. EZH2 mRNA remained unchanged, confirming post‑translational degradation [1].

EZH2 protein abundance
Head-to-head
GNA002: reported EZH2 reduction GSK126: no reduction
Degradation mechanism confirmed vs. catalytic inhibition
Cal‑27 cells, 2 μM, 48 h; immunoblotting
Epigenetics Targeted protein degradation Head and neck cancer

Covalent vs. SAM‑Competitive: In Vivo Tumor Growth Suppression

In Cal‑27 xenograft‑bearing nude mice, oral GNA002 (100 mg/kg, q.d.) suppressed tumor growth to a significantly greater extent than intraperitoneal GSK126 (50 mg/kg, q.d.) after 4 weeks of treatment [1]. Both compounds reduced H3K27me3, but only GNA002 depleted EZH2 protein in tumors [1].

In vivo tumor suppression
Head-to-head
GNA002 p.o. 100 mg/kg – stronger tumor growth inhibition GSK126 i.p. 50 mg/kg – partial effect
Reported in vivo model-response difference
Cal‑27 xenograft, 4 weeks, n=10
Xenograft model Head and neck cancer In vivo efficacy

Enzymatic Potency in Cell‑Free Assays: GNA002 vs. Leading Clinical Candidates

GNA002 inhibits recombinant EZH2 with an IC₅₀ of 1.1 μM in a cell‑free methyltransferase assay [1][2]. While less potent than SAM‑competitive inhibitors GSK126 (IC₅₀ ~9.9 nM) and EPZ‑6438 (IC₅₀ ~11 nM) in analogous assays, GNA002 achieves functional EZH2 depletion via a distinct mechanism [3][4].

Enzymatic inhibition IC₅₀
Cross-study
GNA002: 1.1 μM GSK126: ~9.9 nM EPZ‑6438: ~11 nM
Lower enzymatic potency may be offset by degradation mechanism
Cell‑free methyltransferase assay
EZH2 inhibition Enzymatic assay Drug discovery

Cellular Antiproliferative Activity Across Cancer Types

GNA002 exhibits potent antiproliferative effects with IC₅₀ values of 0.070 μM (MV4‑11) and 0.103 μM (RS4‑11) after 72 h exposure . In comparison, GSK126 shows IC₅₀ values of 28 nM–5.5 μM across various B‑cell lymphoma lines, while EPZ‑6438 displays IC₅₀ values from 0.49 nM to 7.6 μM [1][2]. GNA002's activity is comparable to the low nanomolar range of catalytic inhibitors, but its degradation mechanism offers a different selectivity profile.

Cellular antiproliferative IC₅₀
Cross-study
GNA002: MV4‑11 0.070 μM, RS4‑11 0.103 μM GSK126: 28 nM–5.5 μM EPZ‑6438: 0.49 nM–7.6 μM
Cellular activity supports degradation-based selection
72 h viability assay
Cancer cell lines Antiproliferation Drug sensitivity

Oral Bioavailability and In Vivo Target Engagement

GNA002 is orally bioavailable and achieves robust target engagement in vivo. In Cal‑27 xenografts, daily oral dosing (100 mg/kg) reduced H3K27me3 levels in tumor tissue after 4 weeks [1]. In contrast, GSK126 exhibits very low oral bioavailability (0.2% in wild‑type mice) and is typically administered intraperitoneally [2]. UNC1999 is orally bioavailable but is a dual EZH2/1 inhibitor [3].

Oral target engagement
Cross-study
GNA002 p.o.: reduces H3K27me3 in tumors GSK126: oral bioavailability ~0.2% UNC1999: oral, dual EZH2/1
Oral route research context for long‑term in vivo studies
Xenograft models, 4‑week dosing
Pharmacokinetics Oral administration Target engagement

Dependence on Cys668 Covalent Binding for Degradation

GNA002‑induced EZH2 degradation is abolished in cells expressing the C668S mutant, confirming that covalent engagement of Cys668 is essential [1]. In contrast, SAM‑competitive inhibitors like GSK126 retain activity against C668 mutants because they bind the cofactor pocket [2]. This provides a built‑in negative control for degradation‑specific effects.

Cys668 dependence
Head-to-head
GNA002 loses degradation in C668S mutant GSK126 retains inhibition on C668S
C668S mutant provides degradation‑specific negative control
UMSCC‑12 cells, WT vs C668S EZH2
Covalent inhibitor Mutagenesis Mechanism of action

GNA002 – Recommended Research and Industrial Application Scenarios


Elucidating Non‑Catalytic (Scaffolding) Functions of EZH2

When studying PRC2‑mediated gene repression that depends on the physical presence of EZH2 rather than its methyltransferase activity, GNA002 is the tool of choice. Its degradation of EZH2 protein removes scaffolding functions that SAM‑competitive inhibitors leave intact [1][2].

In Vivo Proof‑of‑Concept Studies Requiring Oral Dosing

For long‑term xenograft or syngeneic tumor models where daily intraperitoneal injection is impractical, GNA002's oral bioavailability enables convenient, stress‑reduced dosing while maintaining robust target engagement and tumor suppression [1].

Differentiating Degradation‑Dependent from Inhibition‑Dependent Phenotypes

Use GNA002 alongside a SAM‑competitive inhibitor (e.g., GSK126) and the C668S mutant control to dissect whether a biological effect requires EZH2 catalytic activity or its protein scaffold [1]. This combinatorial approach provides mechanistic clarity not achievable with a single inhibitor.

Chemical Biology Studies of Covalent EZH2 Targeting

GNA002 serves as a prototype covalent degrader of EZH2. Its well‑characterized binding to Cys668 and CHIP‑dependent ubiquitination pathway makes it a valuable reference compound for developing next‑generation EZH2 degraders (PROTACs, molecular glues) [1][2].

Application
Selection Property
Validation Focus
PRC2 scaffolding function studies
Covalent EZH2 degradation
Scaffold‑dependent gene regulation endpoints
Oral in vivo tumor model studies
Oral bioavailability research context
Target engagement and tumor growth endpoints
Degradation vs. inhibition phenotypic differentiation
Mechanism‑of‑action comparison
C668S mutant control context
Covalent degrader chemical biology
Covalent EZH2 degrader prototype
CHIP ubiquitination pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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